molecular formula C14H13NO4S B2540054 Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate CAS No. 830339-31-6

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate

Cat. No.: B2540054
CAS No.: 830339-31-6
M. Wt: 291.32
InChI Key: ZNGUJDQGXDYKMP-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a methoxybenzamido substituent at the 2-position and a methyl ester at the 3-position of the thiophene ring.

Properties

IUPAC Name

methyl 2-[(3-methoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-18-10-5-3-4-9(8-10)12(16)15-13-11(6-7-20-13)14(17)19-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGUJDQGXDYKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301325298
Record name methyl 2-[(3-methoxybenzoyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783248
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

830339-31-6
Record name methyl 2-[(3-methoxybenzoyl)amino]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301325298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate typically involves the condensation of 3-methoxybenzoyl chloride with thiophene-3-carboxylic acid, followed by esterification with methanol. The reaction conditions often require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for thiophene derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally similar derivatives, focusing on substituents, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Applications/Synthesis Yield
Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate Methoxybenzamido (2-position), methyl ester (3-position) Not specified ~307 (estimated) Not reported Not explicitly stated
Ethyl 2-(3-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethyl ester, tetrahydrobenzo ring, methoxybenzamido C₁₉H₂₁NO₄S 359.44 Not reported Intermediate in drug synthesis
Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate Cyanoacetamido, dimethylthiophene, ethyl ester C₁₂H₁₄N₂O₃S 278.32 Not reported Precursor for Knoevenagel condensation (antioxidant/anti-inflammatory)
Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyclohexenyl-carbamoyl, phenyl substituent C₂₅H₂₆N₂O₅S 466.55 223–226 Antibacterial agent (67% yield)
Ethyl 2-(3-allyl-4,6-dioxo-2-thioxotetrahydropyrimidin-1(2H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Allyl, tetrahydropyrimidinone, thioxo group C₂₁H₂₃N₃O₄S₂ 445.55 170–173 Anticancer activity (55% yield)

Key Observations:

Tetrahydrobenzo rings (e.g., ) introduce rigidity, which may improve binding to biological targets but reduce solubility. Cyano groups (e.g., ) enhance electrophilicity, facilitating reactions like Knoevenagel condensation .

Synthetic Efficiency :

  • Yields vary significantly: Antibacterial compound was synthesized in 67% yield, while Petasis-derived analogs achieved only 22% yield, reflecting reaction-dependent efficiency.

Biological Activity: Antibacterial activity is prominent in phenyl-substituted tetrahydrobenzo derivatives (e.g., ), suggesting that bulky substituents enhance target interaction. Anticancer activity is observed in tetrahydropyrimidinone derivatives (e.g., ), where allyl and thioxo groups may modulate cytotoxicity.

Functional Group Analysis

  • Methyl vs. Ethyl Ester : Methyl esters (lower molar mass) may offer better metabolic stability, while ethyl esters (higher lipophilicity) could improve membrane permeability .
  • Tetrahydrobenzo vs. Planar Thiophene : Hydrogenated rings (e.g., ) reduce aromaticity, possibly altering electronic properties and reactivity.

Biological Activity

Methyl 2-(3-methoxybenzamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methoxybenzamide group and a carboxylate ester. The presence of these functional groups contributes to its biological activity by enhancing binding affinity and specificity towards various biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

  • Mechanism of Action : The compound may interfere with critical enzyme activities involved in cancer cell metabolism, leading to reduced cell viability. For instance, it can inhibit protein tyrosine phosphatases, which are often upregulated in cancer cells.

Case Study: In Vitro Anticancer Activity

A study evaluated the compound's effectiveness against multiple cancer cell lines using the MTT assay. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range:

Cell Line IC50 (µM)
A549 (Lung)4.22
MCF-7 (Breast)6.38
HCT-116 (Colon)5.33
PC-3 (Prostate)1.48

These findings suggest that the compound is a potent inhibitor of cell proliferation, particularly in lung and prostate cancer cells.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Preliminary studies indicate effectiveness against certain bacterial strains, with mechanisms likely involving disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antimicrobial Efficacy Data

The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

Bacterial Strain MIC (µM)
E. coli1.11
P. aeruginosa1.00
Salmonella0.54
S. aureus1.11

These results highlight the compound's potential as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with various biological targets, such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer metabolism, leading to apoptosis in malignant cells.
  • Receptor Modulation : Its methoxybenzamide group enhances binding affinity to receptors involved in cellular signaling pathways associated with growth and survival.

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